molecular formula C20H17Cl2N3O2 B14958460 N-(3-chloro-4-cyanophenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

N-(3-chloro-4-cyanophenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

Cat. No.: B14958460
M. Wt: 402.3 g/mol
InChI Key: SRUKRJHMELMHPU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a benzoyl group, and chlorinated phenyl and cyanophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation reactions using benzoyl chloride and a suitable base.

    Attachment of Chlorinated Phenyl and Cyanophenyl Groups: These groups can be attached through nucleophilic substitution reactions using chlorinated phenyl and cyanophenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated phenyl or cyanophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical compound for the treatment of various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-cyanophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
  • N-(3-chloro-4-cyanophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
  • N-(3-chloro-4-cyanophenyl)-1-(4-nitrobenzoyl)piperidine-4-carboxamide

Uniqueness

N-(3-chloro-4-cyanophenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.

Properties

Molecular Formula

C20H17Cl2N3O2

Molecular Weight

402.3 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-N-(3-chloro-4-cyanophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H17Cl2N3O2/c21-16-4-1-14(2-5-16)20(27)25-9-7-13(8-10-25)19(26)24-17-6-3-15(12-23)18(22)11-17/h1-6,11,13H,7-10H2,(H,24,26)

InChI Key

SRUKRJHMELMHPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)C#N)Cl)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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